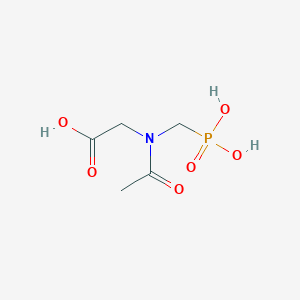
N-Acetylglyphosate
Cat. No. B123565
Key on ui cas rn:
129660-96-4
M. Wt: 211.11 g/mol
InChI Key: BFECXRMSKVFCNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08003398B2
Procedure details


Glyphosate and/or AMPA stable isotope standards used as internal standards were added to extracts prior to ion exchange SPE purification. Final extracts were prepared in aqueous 0.02M phosphoric acid and filtered (0.2 μm) prior to LC/MS/MS analysis to remove particulates as preventive maintenance measure for the HPLC system. Phosphoric acid acts a weak ion-pairing agent on HPLC polymeric stationery phase and was used as the final solution to improve glyphosate LC/MS/MS performance (response and linearity). The analytes were resolved by HPLC reverse-phase chromatography using a phenyl-hexyl column coupled to electrospray ionization in with MS/MS detection to acquire 2 molecular ion transitions (only 1 ion transition is monitored for AMPA in positive ion mode). Quantitative analysis was accomplished using a single molecular ion transition. The relative abundance of the 2 MS/MS fragment ions provided confirmatory evidence for glyphosate, N-acetylglyphosate, N-acetyl AMPA, and AMPA (negative mode).


Name

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH:5][CH2:6][P:7]([OH:10])([OH:9])=[O:8])[C:2]([OH:4])=[O:3].[CH3:11][C:12]1[O:17][NH:16][C:14](=[O:15])[C:13]=1[CH2:18][CH:19]([NH2:23])[C:20]([OH:22])=[O:21]>>[CH2:1]([NH:5][CH2:6][P:7]([OH:10])([OH:9])=[O:8])[C:2]([OH:4])=[O:3].[CH3:13][C:14]([N:5]([CH2:6][P:7]([OH:10])([OH:9])=[O:8])[CH2:1][C:2]([OH:4])=[O:3])=[O:15].[CH3:11][C:12]1[O:17][NH:16][C:14](=[O:15])[C:13]=1[CH2:18][CH:19]([NH2:23])[C:20]([OH:22])=[O:21]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)O)NCP(=O)(O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=O)NO1)CC(C(=O)O)N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added to extracts
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to ion exchange SPE purification
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Final extracts were prepared in aqueous 0.02M phosphoric acid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered (0.2 μm)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to LC/MS/MS analysis to remove particulates as preventive maintenance measure for the HPLC system
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=O)O)NCP(=O)(O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=O)N(CC(=O)O)CP(=O)(O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C(=O)NO1)CC(C(=O)O)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US08003398B2
Procedure details


Glyphosate and/or AMPA stable isotope standards used as internal standards were added to extracts prior to ion exchange SPE purification. Final extracts were prepared in aqueous 0.02M phosphoric acid and filtered (0.2 μm) prior to LC/MS/MS analysis to remove particulates as preventive maintenance measure for the HPLC system. Phosphoric acid acts a weak ion-pairing agent on HPLC polymeric stationery phase and was used as the final solution to improve glyphosate LC/MS/MS performance (response and linearity). The analytes were resolved by HPLC reverse-phase chromatography using a phenyl-hexyl column coupled to electrospray ionization in with MS/MS detection to acquire 2 molecular ion transitions (only 1 ion transition is monitored for AMPA in positive ion mode). Quantitative analysis was accomplished using a single molecular ion transition. The relative abundance of the 2 MS/MS fragment ions provided confirmatory evidence for glyphosate, N-acetylglyphosate, N-acetyl AMPA, and AMPA (negative mode).


Name

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH:5][CH2:6][P:7]([OH:10])([OH:9])=[O:8])[C:2]([OH:4])=[O:3].[CH3:11][C:12]1[O:17][NH:16][C:14](=[O:15])[C:13]=1[CH2:18][CH:19]([NH2:23])[C:20]([OH:22])=[O:21]>>[CH2:1]([NH:5][CH2:6][P:7]([OH:10])([OH:9])=[O:8])[C:2]([OH:4])=[O:3].[CH3:13][C:14]([N:5]([CH2:6][P:7]([OH:10])([OH:9])=[O:8])[CH2:1][C:2]([OH:4])=[O:3])=[O:15].[CH3:11][C:12]1[O:17][NH:16][C:14](=[O:15])[C:13]=1[CH2:18][CH:19]([NH2:23])[C:20]([OH:22])=[O:21]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)O)NCP(=O)(O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=O)NO1)CC(C(=O)O)N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added to extracts
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to ion exchange SPE purification
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Final extracts were prepared in aqueous 0.02M phosphoric acid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered (0.2 μm)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to LC/MS/MS analysis to remove particulates as preventive maintenance measure for the HPLC system
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=O)O)NCP(=O)(O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=O)N(CC(=O)O)CP(=O)(O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C(=O)NO1)CC(C(=O)O)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
